1-O-trans-Cinnamoyl-beta-D-glucopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O7/c16-8-10-12(18)13(19)14(20)15(21-10)22-11(17)7-6-9-4-2-1-3-5-9/h1-7,10,12-16,18-20H,8H2/b7-6+/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGRGYBLAHPYOM-HOLMNUNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286331 | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40004-96-4 | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40004-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-trans-Cinnamoyl-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Ecological Distribution
Identification in Various Plant Species and Biological Sources
Research has confirmed the presence of 1-O-trans-cinnamoyl-beta-D-glucopyranose in several distinct botanical families and genera. It has been isolated and characterized from the cashew apple (Anacardium occidentale L.), a member of the Anacardiaceae family nih.govacs.orgacs.org. This compound is also found in the strawberry (Fragaria × ananassa), which belongs to the Rosaceae family acs.orgacs.org. Additionally, it has been identified in Spiraea thunbergii, another member of the Rosaceae family nih.govmedchemexpress.com. Other reported sources include guava (Psidium guajava) and Balanophora fungosa nih.govuni-hannover.de.
Table 1: Documented Botanical Sources of this compound
| Family | Genus | Species | Common Name |
|---|---|---|---|
| Anacardiaceae | Anacardium | occidentale L. | Cashew |
| Rosaceae | Fragaria | × ananassa | Strawberry |
| Rosaceae | Spiraea | thunbergii | Thunberg's meadowsweet |
| Myrtaceae | Psidium | guajava | Guava |
| Balanophoraceae | Balanophora | fungosa | Fungus Root |
The distribution of this compound is not uniform throughout the plant. In the cashew apple, the compound is notably concentrated in the epidermis (skin), with levels being four to five times higher than in the flesh nih.govacs.orgacs.orgresearchgate.net. For instance, the skin of the Brazilian cashew clone EMBRAPA 50 can reach concentrations as high as 85 mg per 100 g of fresh weight nih.govacs.org. In strawberries, this glucoside ester is found in the receptacle, the fleshy part of the fruit acs.org. Studies have also detected its presence in the leaves and stems of plants like A. occidentale researchgate.net.
The chemical diversity of cinnamoyl glucosides extends beyond the common trans-isomer. In chemistry, cis-trans isomerism, also known as geometric isomerism, describes the orientation of functional groups within a molecule wikipedia.org. The prefix "cis" indicates that the functional groups are on the same side of a plane, while "trans" signifies they are on opposite sides wikipedia.org. These different spatial arrangements can lead to distinct physical and chemical properties nih.gov.
Spiraea thunbergii is a notable example of a plant that contains both 1-O-cis-cinnamoyl-beta-D-glucopyranose and this compound nih.gov. This plant also contains other related derivatives, highlighting the chemodiversity within a single species nih.gov. The presence of both isomers and their derivatives suggests complex biosynthetic pathways and varied physiological roles within the plant.
Environmental and Developmental Influences on Accumulation
The concentration of this compound is closely linked to the fruit ripening process. In the cashew apple, the compound is absent in the immature green stage nih.govacs.orgresearchgate.net. Its concentration significantly increases during the turning stage and peaks when the fruit is mature and ripe, reaching levels of up to 6.2 mg per 100 g of fresh weight in the whole fruit nih.govacs.orgresearchgate.net.
Genetic factors play a significant role in determining the levels of this compound. Studies on different genotypes of cashew apples have demonstrated variability in the concentration of this compound nih.govacs.org. For example, the Brazilian clone EMBRAPA 50 exhibits particularly high concentrations in its skin nih.govacs.org. The total amount in whole cashew apples can range from 6 to 20 mg per 100 g, depending on the genotype, a concentration range comparable to that found in red strawberry receptacles nih.govacs.orgresearchgate.net. In strawberries, the expression of the FaGT2 gene, which encodes an enzyme involved in the synthesis of cinnamoyl glucose esters, strongly increases as the fruit ripens, and reduced expression of this gene in transgenic lines leads to lower levels of the compound nih.gov.
Table 2: Concentration of this compound in Cashew Apple Tissues and Genotypes
| Genotype | Tissue | Concentration (mg/100g fresh weight) |
|---|---|---|
| Not specified | Whole Fruit (Mature Ripe) | 6.2 nih.govacs.orgresearchgate.net |
| Various | Whole Fruit | 6 - 20 nih.govacs.orgresearchgate.net |
| EMBRAPA 50 (Brazilian clone) | Epidermis (Skin) | 85 nih.govacs.org |
| General Observation | Epidermis vs. Flesh | 4-5 times higher in epidermis nih.govacs.orgresearchgate.net |
Environmental Stress Responses and Biosynthetic Induction
The biosynthesis and accumulation of this compound in plants are significantly influenced by various environmental stressors. This compound is part of a broader class of phenylpropanoids, which are well-known for their roles in plant defense and adaptation. The induction of its synthesis is a key component of the plant's response to both abiotic and biotic challenges.
Abiotic Stress Induction:
Plants subjected to abiotic stressors such as oxidative stress have been shown to upregulate the biosynthesis of cinnamoyl glucose esters. Research on strawberry (Fragaria x ananassa) has demonstrated that the expression of the gene FaGT2, which encodes a glucosyltransferase responsible for the synthesis of cinnamoyl-β-D-glucose, is induced by oxidative stress researchgate.net. This suggests that under conditions of oxidative damage, the plant actively produces this compound as a protective measure. The accumulation of this and other related phenolic compounds can help in scavenging reactive oxygen species (ROS), thereby mitigating cellular damage.
The table below summarizes the findings on the induction of a key enzyme in this compound biosynthesis under abiotic stress:
| Stressor | Plant Species | Gene/Enzyme Induced | Observed Effect |
| Oxidative Stress | Strawberry (Fragaria x ananassa) | FaGT2 (glucosyltransferase) | Increased expression leading to higher potential for cinnamoyl glucose synthesis researchgate.net |
Biotic Stress and Pathogen Defense:
While direct evidence for the induction of this compound during pathogen attack is still an area of ongoing research, the role of phenylpropanoids in plant defense is well-established. These compounds can act as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants to inhibit the growth of invading pathogens. The accumulation of phenolic compounds at the site of infection is a common defense response. Given that this compound is a derivative of cinnamic acid, a central molecule in the phenylpropanoid pathway, it is plausible that its synthesis is also modulated during plant-pathogen interactions.
Developmental and Environmental Cues:
The concentration of this compound is also subject to developmental regulation, which can be intertwined with environmental cues. A notable example is its accumulation during the ripening of the cashew apple (Anacardium occidentale L.). The concentration of this compound is negligible in the immature green fruit but increases significantly as the fruit ripens researchgate.netnih.gov. This developmental induction suggests a role for the compound in the physiology of the ripening fruit, which could include protection against opportunistic pathogens or herbivores attracted to the ripening tissues.
The following table details the changes in this compound concentration during cashew apple development:
| Developmental Stage | Plant Part | Concentration (mg/100g fresh weight) |
| Immature Green | Fruit | Absent nih.gov |
| Turning | Fruit | Increasing |
| Mature Ripe | Fruit (whole) | 6.2 nih.gov |
| Mature Ripe | Epidermis (skin) | up to 85 nih.gov |
| Mature Ripe | Flesh | 4-5 times lower than epidermis researchgate.netnih.gov |
The preferential accumulation in the epidermis, the outermost layer of the fruit, further supports its likely role in protecting the fruit from external threats researchgate.netnih.gov. The entire cashew apple can contain between 6 to 20 mg of 1-cinnamoylglucose per 100g of fresh weight, a concentration that is comparable to that found in the red receptacle of strawberries researchgate.netnih.gov.
Biosynthesis and Metabolic Pathways
Precursor Pathways and Enzymatic Conversion to Cinnamic Acid
The initial phase of biosynthesis involves the production of trans-cinnamic acid, the aromatic core of 1-O-trans-cinnamoyl-β-D-glucopyranose. This process is initiated within the well-established phenylpropanoid pathway.
The biosynthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. frontiersin.orgnih.gov This primary metabolite serves as the entry point into the phenylpropanoid pathway. The first and committed step in this pathway is the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia. nih.govwikipedia.org This crucial reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). frontiersin.orgnih.govtaylorandfrancis.com PAL is a key regulatory enzyme found in higher plants, and its activity is often induced by various biotic and abiotic stresses, indicating the importance of phenylpropanoids in plant defense and adaptation. taylorandfrancis.com The conversion of L-phenylalanine to trans-cinnamic acid by PAL serves as the gateway for the synthesis of a vast array of phenylpropanoid compounds, including flavonoids, lignins, and hydroxycinnamic acid esters. nih.govwikipedia.orgtaylorandfrancis.com
Once synthesized, trans-cinnamic acid stands at a critical metabolic juncture, acting as a precursor for numerous downstream products. nih.gov The metabolic flux, or the rate of turnover of metabolites through a metabolic pathway, is tightly regulated at this point. Cinnamic acid can be hydroxylated by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid, which can then be activated to its CoA-ester by 4-coumarate-CoA ligase (4CL). frontiersin.orgnih.govnih.gov These activated intermediates are channeled into various branches of the phenylpropanoid pathway, leading to compounds like lignin (B12514952) and flavonoids. nih.govwikipedia.org The allocation of cinnamic acid between these competing pathways and the glucosylation pathway that forms 1-O-trans-cinnamoyl-β-D-glucopyranose is a key factor in determining the metabolic profile of the plant tissue. Factors such as developmental stage and environmental stimuli can influence the enzymatic activities that control this metabolic flux, thereby regulating the amount of cinnamic acid available for glucosylation.
Glucosylation Mechanism of Cinnamic Acid
The final step in the biosynthesis of 1-O-trans-cinnamoyl-β-D-glucopyranose is the attachment of a glucose molecule to the carboxyl group of cinnamic acid. This reaction is catalyzed by a specific class of enzymes known as glucosyltransferases.
The glucosylation of cinnamic acid is mediated by enzymes belonging to the large family of UDP-glycosyltransferases (UGTs). expasy.org These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer a glycosyl moiety to an acceptor molecule. In the case of 1-O-trans-cinnamoyl-β-D-glucopyranose, the enzyme UDP-glucose:cinnamate (B1238496) glucosyltransferase catalyzes the formation of an ester linkage between the anomeric carbon of glucose and the carboxyl group of cinnamic acid. nih.gov
A well-characterized example of such an enzyme is FaGT2 (Fragaria x ananassa glucosyltransferase 2), isolated from ripe strawberry fruit. nih.gov The gene encoding FaGT2 was found to be highly expressed during fruit ripening, correlating with the accumulation of cinnamoyl-glucose esters. nih.gov Recombinant FaGT2 protein was shown to effectively catalyze the transfer of a glucose residue from UDP-glucose to cinnamic acid, forming the corresponding glucose ester. nih.govresearchgate.net This enzyme is a member of the broader glucosyltransferase family, which plays a critical role in the detoxification and storage of secondary metabolites in plants. nih.gov
Glucosyltransferases often exhibit a degree of substrate promiscuity, and FaGT2 is no exception. While it displays a preference for cinnamic acid, it can also glucosylate other aromatic acids such as benzoic acid and their derivatives. nih.govresearchgate.net However, it does not accept flavonoids, alcohols, or certain other aromatic acids as substrates, indicating a defined specificity for compounds containing both a carboxyl group and an aromatic ring system. nih.gov
The catalytic efficiency of these enzymes can be described by their kinetic parameters. For the recombinant FaGT2 from strawberry, detailed kinetic analyses have been performed.
| Substrate | Apparent Km (μM) | Vmax (nkat mg-1) |
|---|---|---|
| Cinnamic acid | 357 | 2.34 |
| UDP-Glucose | 80.8 | 4.88 |
Data sourced from studies on Fragaria × ananassa glucosyltransferase 2. nih.gov
The enzyme exhibits optimal activity at a pH of 8.0 to 8.5 and a temperature of 21°C. uniprot.org This broad substrate acceptance suggests that enzymes like FaGT2 may have multiple roles in plant metabolism, including the formation of various glucose esters involved in flavor, aroma, and defense. researchgate.net
The glycosidic bond formed during the glucosylation of cinnamic acid has a specific stereochemistry. The resulting product is 1-O-trans-cinnamoyl-β-D -glucopyranose, indicating that the glucose moiety is in the β-configuration at the anomeric carbon (C-1). nih.govresearchgate.netnih.gov This stereospecificity is a hallmark of the UGT enzymes involved. The transfer of the glucosyl group from UDP-glucose to the acceptor molecule typically proceeds with an inversion of configuration at the anomeric center, although retaining mechanisms are also known. The β-configuration is crucial for the biological activity and stability of the molecule and its recognition by other enzymes or receptors within the plant cell. The specific interaction between the enzyme's active site, the UDP-glucose donor, and the cinnamic acid acceptor dictates this precise stereochemical outcome. netsci-journal.com
Subsequent Metabolism and Derivatization
Following its biosynthesis, 1-O-trans-cinnamoyl-beta-D-glucopyranose can undergo further metabolic processing and derivatization, playing a role as an intermediate in the formation of other secondary metabolites. These subsequent pathways highlight the dynamic nature of phenylpropanoid metabolism within the plant.
One of the key metabolic fates of this compound is its role as an acyl donor in the formation of volatile alkyl cinnamates. This transformation is catalyzed by a class of enzymes known as cinnamoyltransferases. In the fruit of the cape gooseberry (Physalis peruviana), an enzyme identified as 1-O-trans-cinnamoyl-β-D-glucopyranose:alcohol cinnamoyltransferase facilitates the transfer of the cinnamoyl group from the glucose ester to various short-chain alcohols, such as methanol (B129727) and ethanol (B145695). This enzymatic reaction results in the production of volatile esters like methyl cinnamate and ethyl cinnamate, which are significant contributors to the aroma of many fruits.
Evidence suggests a similar pathway may be operational in strawberry (Fragaria x ananassa), where cinnamoyl glucose esters are considered precursors to flavor constituents like methyl and ethyl cinnamate. While the specific cinnamoyltransferase has not been fully characterized in strawberry, the presence of these volatile esters and their cinnamoyl glucose precursors points to a conserved metabolic strategy. In strawberry, the accumulation of (hydroxy)cinnamoyl glucose esters is catalyzed by a UDP-Glc:cinnamate glucosyltransferase (FaGT2), which provides the substrate for the subsequent formation of volatile cinnamates.
The enzymatic transfer of the cinnamoyl group from this compound represents an alternative to the coenzyme A (CoA)-dependent acylation reactions more commonly observed in phenylpropanoid metabolism. This highlights the versatility of metabolic pathways in plants for the synthesis of a diverse array of secondary metabolites.
| Enzyme | Substrate | Product | Plant Source |
|---|---|---|---|
| 1-O-trans-cinnamoyl-β-D-glucopyranose:alcohol cinnamoyltransferase | This compound | Methyl cinnamate, Ethyl cinnamate | Physalis peruviana (Cape Gooseberry) |
As a component of the broader phenylpropanoid pathway, this compound is metabolically linked to a wide array of other secondary metabolites. The phenylpropanoid pathway is a major biosynthetic route in plants, giving rise to compounds such as flavonoids, lignins, and stilbenes. The central role of cinnamic acid and its derivatives, including its glucose ester, positions them as key intermediates that can be channeled into these various downstream pathways.
The interconversion of this compound with other metabolites can occur through several enzymatic reactions. For instance, the hydrolysis of the ester bond by a β-glucosidase would release free trans-cinnamic acid and glucose. This free cinnamic acid can then re-enter the main phenylpropanoid pathway to be converted into other derivatives.
Furthermore, the cinnamoyl moiety itself can be subject to modifications such as hydroxylation and methylation, leading to a variety of hydroxycinnamic acids like p-coumaric, caffeic, ferulic, and sinapic acids. While direct enzymatic conversion of the intact this compound to these hydroxylated forms has not been extensively detailed, the dynamic equilibrium between the glucose ester and the free acid suggests a close metabolic relationship.
The formation of this compound can be seen as a mechanism to activate cinnamic acid for subsequent reactions, similar to the role of cinnamoyl-CoA esters. This activated form can then serve as a precursor for the synthesis of more complex molecules. For example, in some plant species, hydroxycinnamoyl-glucose esters are involved in the biosynthesis of chlorogenic acid and other phenolic esters.
The metabolic fate of this compound within a plant is influenced by developmental stage, environmental conditions, and tissue type. As a secondary metabolite, its concentration is not static but is subject to turnover, reflecting the plant's physiological needs.
In developing fruits, such as the cashew apple (Anacardium occidentale L.), the concentration of this compound has been observed to increase significantly during ripening. nih.gov In the immature green stage, it is absent, but its levels rise at the turning and mature ripe stages. nih.gov This accumulation pattern suggests a role in fruit development, potentially as a precursor to flavor and aroma compounds or as a protective agent.
The turnover of phenylpropanoid glycosides is regulated by the interplay of biosynthetic and catabolic enzymes. Glycosyltransferases are responsible for their formation, while glycoside hydrolases can cleave the sugar moiety, releasing the aglycone. This dynamic process allows the plant to modulate the levels of both the glycosylated and non-glycosylated forms of phenylpropanoids in response to various stimuli.
The glycosylation of cinnamic acid to form this compound can also be viewed as a mechanism for transport and storage. The increased water solubility of the glucose ester may facilitate its transport to different cellular compartments or tissues where it is needed. In response to stressors such as pathogen attack or UV radiation, the stored glycosides can be rapidly hydrolyzed to release the biologically active aglycones.
The regulation of phenylpropanoid metabolism is complex, involving transcriptional control of biosynthetic genes and post-translational modifications of enzymes. This intricate regulatory network ensures that the synthesis, storage, and turnover of compounds like this compound are tightly controlled to meet the plant's metabolic demands.
| Developmental Stage | Concentration (mg/100g fresh weight) |
|---|---|
| Immature Green | Absent |
| Turning | Present (increasing) |
| Mature Ripe | Up to 6.2 |
Chemical and Enzymatic Synthesis Approaches
Chemo-enzymatic Synthesis Methodologies
Chemo-enzymatic synthesis combines the precision of biological catalysts with the scalability of chemical reactions. This approach is particularly valuable for creating complex molecules like glycosides with high regio- and stereoselectivity.
Glucosyltransferases (GTs) are enzymes that catalyze the transfer of a glucose moiety from an activated donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule. In the context of 1-O-trans-cinnamoyl-beta-D-glucopyranose synthesis, specific GTs can be employed to directly glycosylate trans-cinnamic acid.
One notable example is the UDP-Glc:cinnamate (B1238496) glucosyltransferase (FaGT2) isolated from ripe strawberries (Fragaria x ananassa). This enzyme facilitates the formation of 1-O-acyl-Glc esters of cinnamic acid and its derivatives. Although it can glucosylate a variety of aromatic acids, its primary role in the plant is believed to be in the formation of cinnamoyl-glucose and p-coumaroyl-glucose during fruit ripening researchgate.net.
Another relevant enzyme is a putative 1-O-trans-cinnamoyl-β-D-glucopyranose: alcohol cinnamoyltransferase found in cape gooseberry (Physalis peruviana). This enzyme catalyzes the transfer of the cinnamic acid moiety from the energy-rich 1-O-glycosyl ester of cinnamic acid to various alcohols. This suggests a two-step enzymatic process where a glucosyltransferase first forms the 1-O-cinnamoyl-glucose ester, which then acts as an acyl donor for subsequent reactions researchgate.net.
The general reaction catalyzed by a glucosyltransferase for the synthesis of this compound can be represented as:
trans-Cinnamic acid + UDP-glucose this compound + UDP
The efficiency of enzymatic synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, substrate concentrations, and enzyme loading.
For the activity of a 1-O-trans-cinnamoyl-β-D-glucopyranose: alcohol cinnamoyltransferase, it has been observed that at a pH greater than 6.0, non-enzymatic transesterification can occur, which may compete with the desired enzymatic reaction researchgate.net. This indicates that maintaining a pH at or slightly below 6.0 could be crucial for maximizing the enzymatic specificity.
General principles of enzyme kinetics suggest that for every enzyme, there is an optimal temperature and pH at which it exhibits maximum activity. For instance, studies on other enzymatic glycosylations have shown that temperatures around 40-55°C and pH values in the range of 6.0-9.0 are often optimal, though these are highly enzyme-specific researchgate.netnih.gov.
Substrate inhibition is another factor to consider. High concentrations of either the acyl donor (e.g., UDP-glucose) or the acceptor (trans-cinnamic acid) can sometimes inhibit the enzyme's activity. Therefore, determining the optimal ratio of substrates is essential for maximizing the product yield. A systematic approach, such as a response surface methodology, can be employed to investigate the interplay between these parameters and identify the optimal conditions for the synthesis of 3-O-β-D-glucopyranoside betulinic acid, a similar glycoside, a reaction time of approximately 30 hours, a temperature of 54°C, and a specific enzyme concentration were found to be optimal upm.edu.my.
| Parameter | General Optimal Range | Considerations for Cinnamoyl Glucoside Synthesis |
| pH | 6.0 - 9.0 | Below 6.0 to minimize non-enzymatic transesterification researchgate.net. |
| Temperature | 40 - 60 °C | Enzyme-specific; requires experimental determination. |
| Substrate Ratio | Varies | Molar ratio of acyl donor to acceptor needs optimization to avoid substrate inhibition. |
| Enzyme Concentration | Varies | Higher concentration generally increases reaction rate but also cost. |
| Co-solvents | Often used | Can improve solubility of hydrophobic substrates like cinnamic acid but may affect enzyme stability and selectivity mdpi.com. |
Comparison of Synthetic Yields, Stereoselectivity, and Efficiency
Enzymatic synthesis offers a compelling alternative, characterized by its high specificity and mild reaction conditions researchgate.net. Enzymes such as lipases and β-glucosidases are employed to catalyze the formation of the glycosidic ester linkage mdpi.comnih.govnih.gov. A significant advantage of enzymatic methods is their inherent stereoselectivity, often exclusively yielding the desired β-anomer and thus simplifying the purification process mdpi.com. For example, lipase-catalyzed synthesis is known for its high enantio- and regioselectivity mdpi.com. Similarly, β-glucosidases can be utilized in transglycosylation reactions to form the β-glycosidic bond with high fidelity nih.gov.
However, the efficiency of enzymatic reactions can be influenced by factors such as the choice of solvent, temperature, and the substrate molar ratio nih.gov. While enzymatic reactions are highly selective, the yields can be variable and are often dependent on optimizing these parameters. For instance, in the enzymatic synthesis of related glycosides, yields can be significantly improved by adjusting the reaction medium and substrate concentrations nih.gov. The efficiency of enzymatic processes is also bolstered by the reusability of the enzyme catalyst and the generation of less waste compared to chemical methods researchgate.net.
Interactive Data Table: Comparison of Synthetic Approaches for this compound and Related Glycosides
| Parameter | Chemical Synthesis (Modified Hannesian Protocol) kyushu-u.ac.jp | Chemical Synthesis (Koenigs-Knorr Type) researchgate.netmdpi.com | Enzymatic Synthesis (General) |
| Yield | 82% | 50-60% | Variable, requires optimization |
| Stereoselectivity (α:β ratio) | 1:15 | Predominantly β | Highly β-selective |
| Reaction Conditions | Toluene, 100 °C, 8 hours | Anhydrous solvents, heavy metal promoters | Mild (e.g., aqueous or organic media, moderate temperatures) |
| Key Advantages | High yield and stereoselectivity without protecting groups | Established method for β-glycosides | High stereoselectivity, mild conditions, environmentally friendly |
| Key Disadvantages | Requires specific unprotected glycosyl donor | Use of toxic heavy metals, often requires protection/deprotection | Yields can be lower without optimization, enzyme cost and stability |
| Efficiency | Good, avoids multiple steps | Lower due to protection/deprotection and purification | Can be highly efficient with optimized conditions and catalyst recycling |
Biological Activities and Mechanistic Investigations
In Vitro Bioactivity Profiling
The in vitro biological activities of 1-O-trans-Cinnamoyl-beta-D-glucopyranose and its derivatives span several areas, from antifungal to allelopathic effects.
Research has shown that this compound interacts with certain enzymes, acting as a substrate rather than an inhibitor. In a study on Brassica napus, this compound was identified as a substrate for the β-glucosidase (BGLU) enzyme. mdpi.com The enzyme's hydrolytic action on this compound leads to its downregulation and the release of trans-cinnamic acid. mdpi.com There is currently limited specific information available from the reviewed literature regarding the direct inhibitory effects of this compound on lipase or α-glucosidase.
Direct studies on the antifungal activity of this compound are limited; however, research on a closely related derivative has yielded significant results. A diacylated sugar, identified as 6-O-(3',4'-dihydroxy-2'-methylenbutyryl)-1-O-trans-cinnamoyl-beta-D-glucopyranose and isolated from Spiraea alpina, was found to be a major fungitoxic constituent of the plant. researchgate.net This derivative demonstrated potent inhibitory activity against the plant pathogenic fungi Rhizoctonia solani and Exserohilum turcicum. researchgate.net
| Compound | Target Fungus | Concentration | Inhibition (%) |
|---|---|---|---|
| 6-O-(3',4'-dihydroxy-2'-methylenbutyryl)-1-O-trans-cinnamoyl-beta-D-glucopyranose | Rhizoctonia solani | 0.1 mg/ml | 87.6 |
| 6-O-(3',4'-dihydroxy-2'-methylenbutyryl)-1-O-trans-cinnamoyl-beta-D-glucopyranose | Exserohilum turcicum | 0.1 mg/ml | 63.2 |
Data sourced from a study on the fungitoxic metabolites of Spiraea alpina. researchgate.net
The allelopathic potential of cinnamoyl glucosides has been investigated, with a significant distinction found between the cis and trans isomers. The compound 1-O-cis-cinnamoyl-β-D-glucopyranose, isolated from Spiraea thunbergii, is recognized as a potent allelochemical with strong plant growth inhibitory properties. kyushu-u.ac.jpresearchgate.net In contrast, the trans isomer, this compound, exhibits substantially lower phytotoxicity. researchgate.net The inhibitory activity of the cis isomer is reported to be approximately 100 times higher than that of its trans counterpart, indicating that the stereochemistry of the cinnamoyl group is crucial for this biological effect. researchgate.net
Specific data on the effects of this compound on cancer cell lines or insulin-resistant models is not extensively covered in the available literature. However, its activity has been observed in other cellular models. In a study on constituents isolated from strawberry (Fragaria ananassa), this compound was shown to exhibit activity related to antigen-stimulated degranulation in rat basophilic leukemia RBL-2H3 cells, which are a model for mast cells involved in allergic responses. researchgate.net
Mechanistic Insights at the Molecular and Cellular Level
The mechanisms underlying the observed biological activities of this compound and its isomers are beginning to be understood.
The potent allelopathic activity of the cis-isomer is attributed to the specific spatial relationship between its aromatic ring and carboxylic acid moieties, a structural feature less impactful in the trans configuration. researchgate.net
In enzyme modulation, the compound's role as a substrate for β-glucosidase provides a clear mechanism of interaction. The enzymatic hydrolysis of the glycosidic bond releases the aglycone, trans-cinnamic acid, a molecule with its own distinct biological activities. mdpi.com This suggests that this compound may function as a stable transport and storage form of cinnamic acid in plants.
Regarding its effects on RBL-2H3 cells, while the direct mechanism for this compound was not fully elucidated, related compounds from the same study (linocinnamarin and cinnamic acid) were found to markedly inhibit the antigen-stimulated increase in intracellular free Ca²⁺ concentration and the production of reactive oxygen species (ROS). researchgate.net This suggests a potential mechanism involving the modulation of calcium signaling and oxidative stress pathways, which are critical for mast cell degranulation.
Interaction with Biomolecules (e.g., enzymes, receptors)
This compound and structurally related cinnamoyl esters have been shown to interact with specific enzymes, influencing their activity. A key interaction is with enzymes involved in carbohydrate metabolism and the biosynthesis of plant secondary metabolites.
In the context of plant biochemistry, 1-O-trans-cinnamoyl-β-D-glucopyranose serves as a substrate for alcohol cinnamoyltransferase. This enzyme facilitates the transfer of the cinnamic acid moiety from the glucose ester to various alcohols. In studies on cape gooseberry (Physalis peruviana L.), a putative 1-O-trans-cinnamoyl-β-D-glucopyranose: alcohol cinnamoyltransferase was identified, which displayed an apparent Michaelis constant (Km) of 69 μM for 1-O-trans-cinnamoyl-β-D-glucopyranose, indicating a strong affinity for this substrate.
Furthermore, related cinnamoyl sucrose esters demonstrate inhibitory activity against enzymes crucial for carbohydrate digestion, such as α-glucosidase and α-amylase. Molecular docking studies suggest that the inhibitory effect is driven by specific interactions within the enzyme's active site. The cinnamoyl moieties of these esters can engage in π-π stacking interactions with aromatic amino acid residues. For instance, interactions have been noted with residues such as HIS280, PHE314, and TYR 151 in α-glucosidase and HIE 305 in α-amylase. These non-covalent interactions are critical for the binding and subsequent inhibition of the enzyme.
| Compound Class | Interacting Enzyme | Interaction Type | Key Findings / Parameters | Interacting Residues (from docking studies) |
|---|---|---|---|---|
| This compound | Alcohol Cinnamoyltransferase | Substrate Binding | Apparent Km = 69 μM | Not specified |
| Cinnamoyl Sucrose Esters | α-Glucosidase | Inhibition | Inhibition potency increases with the number of cinnamoyl moieties. | HIS280, PHE314, TYR 151 |
| Cinnamoyl Sucrose Esters | α-Amylase | Inhibition | High inhibition observed with tetra-cinnamoyl esters. | HIE 305 |
Pathway Perturbation and Gene Expression Modulation
The biosynthesis and accumulation of this compound are intrinsically linked to the broader phenylpropanoid pathway, and modulation of key genes within this pathway can significantly perturb metabolite profiles. The formation of this glucose ester is a critical metabolic node, representing a diversion of carbon flow from the central phenylpropanoid pathway.
Genetic studies in Populus have shown that the overexpression of a specific glycosyltransferase, UGT84A17, which is active toward hydroxycinnamic acids, leads to a significant accumulation of hydroxycinnamoyl-glucose esters, including cinnamoyl-glucose, throughout the plant oup.com. This demonstrates that the activity of a single gene can redirect the flow of phenylpropanoid precursors toward the synthesis of these esters, thereby altering the metabolic landscape without changing the transcript levels of other primary pathway genes oup.com. This suggests a mechanism of metabolic regulation at the enzyme level rather than transcriptional control of the entire pathway oup.com.
In strawberry (Fragaria x ananassa), the expression of the glucosyltransferase FaGT2, which is responsible for synthesizing cinnamoyl-glucose esters, is subject to regulation by various factors. FaGT2 transcript accumulation is high during fruit ripening, and its levels are positively correlated with the in-planta concentration of cinnamoyl glucose researchgate.net. The expression of this gene is also induced by oxidative stress and by the presence of hydroxycinnamic acids themselves, while being negatively regulated by the plant hormone auxin researchgate.net. This indicates a complex regulatory network that controls the synthesis of this compound in response to developmental and environmental signals.
Role as a Signaling Molecule in Plant Defense
Cinnamic acid and its derivatives, originating from the phenylpropanoid pathway, are fundamental to plant defense responses against pathogens. While this compound is a stable, soluble storage or transport form, its precursors and downstream products are active in defense signaling, primarily through the process of lignification slideshare.net.
Upon pathogen recognition, plants trigger a series of defense mechanisms, including the reinforcement of cell walls with lignin (B12514952), which creates a physical barrier to prevent pathogen invasion and spread nih.govresearchgate.net. The biosynthesis of lignin monomers is a branch of the phenylpropanoid pathway that relies on cinnamoyl-CoA esters. Key enzymes in this pathway, such as Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), are often upregulated in response to pathogen attack nih.govfrontiersin.orgresearchgate.net. For example, the expression of the OsCCR1 gene in rice is induced by elicitors, and its activity is directly linked to lignin accumulation during defense responses nih.gov.
The accumulation of cinnamoyl glucose esters under stress conditions, as seen in Populus, suggests that these molecules act as a readily available pool of precursors for the rapid synthesis of defense compounds like lignin when a plant is under attack oup.com. By storing cinnamic acid in a non-toxic, water-soluble form, the plant can quickly mobilize it to sites of infection to fortify cell walls, thus implicating this compound as a key metabolic intermediate in plant defense strategies.
In Vivo Studies (Non-human Model Systems)
Pre-clinical Models for Mechanistic Exploration (e.g., animal models for metabolic effects, plant-pathogen interactions)
In vivo studies in non-human model systems have provided insights into the biological roles of cinnamoyl glucosides, particularly in plant-pathogen and plant-plant interactions.
In plant-pathogen interaction models, research has focused on manipulating the lignin biosynthesis pathway, for which cinnamates are precursors. In Brassica napus, overexpression of Cinnamoyl-CoA Reductase 2 (BnaC.CCR2.b), a key gene in the lignin pathway, resulted in plants with increased lignin content and enhanced resistance to the fungal pathogen Sclerotinia sclerotiorum frontiersin.org. This demonstrates that modulating the metabolic flux towards lignin, which originates from the same pool of precursors as this compound, is a viable strategy for improving disease resistance in plants frontiersin.org.
In plant-plant interaction studies, the stereoisomer 1-O-cis-cinnamoyl-beta-D-glucopyranose, isolated from Spiraea thunbergii, has been shown to be a potent plant growth inhibitor nih.gov. When tested on seedlings of various species, including lettuce (Lactuca sativa) and pigweed (Amaranthus retroflexus), the cis-cinnamoyl glucoside exhibited significant inhibitory activity on root elongation, suggesting an allelopathic role nih.gov. This activity highlights the potential for cinnamoyl glucosides to act as natural plant growth regulators in agricultural settings nih.gov.
While extracts from plants known to contain this compound, such as the cashew tree, have been investigated in animal models for hypoglycaemic properties, studies using the isolated, pure compound to explore metabolic effects in animal models are less common in the available literature.
Analysis of Metabolite Profiles in Organismal Contexts
The accumulation and distribution of this compound have been quantified in various plant tissues and under different developmental stages, revealing distinct metabolic profiles.
| Developmental Stage / Tissue | Genotype | Concentration (mg / 100g fresh weight) |
|---|---|---|
| Immature Green Fruit | Not specified | Absent |
| Mature Ripe Fruit (Whole) | Not specified | 6.2 |
| Mature Ripe Fruit (Whole) | Various | 6 - 20 |
| Epidermis of Ripe Fruit | Brazilian clone EMBRAPA 50 | 85 |
In genetically modified Populus, overexpression of the glycosyltransferase UGT84A17 led to a plant-wide increase in the levels of cinnamoyl-glucose esters, demonstrating that the metabolite profile of an organism can be intentionally altered to enhance the production of this specific compound oup.com. The compound has also been identified as a constituent of other fruits, such as sweet oranges (Citrus sinensis), indicating its distribution across different plant species hmdb.ca.
Structure Activity Relationship Sar Studies
Impact of Glucose Moiety on Bioactivity
The glucose moiety plays a significant role in the pharmacokinetic and pharmacodynamic properties of 1-O-trans-cinnamoyl-beta-D-glucopyranose. Its presence generally increases the water solubility of the parent compound, trans-cinnamic acid, which can influence its absorption and distribution in biological systems.
Research on various flavonoid and cinnamoyl glycosides suggests that the sugar portion of the molecule can modulate biological activity in several ways. In some cases, glycosylation can decrease the inhibitory effects of a compound. For instance, studies on the formation of advanced glycation end products (AGEs) have shown that the glycoside forms of some flavonoids have reduced activity compared to their aglycone counterparts researchgate.net. The sugar moiety can influence how the molecule interacts with the active site of a target enzyme or receptor.
Conversely, the glucose unit can be essential for activity, particularly in targeting specific transporters like the sodium-glucose co-transporters (SGLT). In the development of SGLT2 inhibitors, a class of drugs used for type-II diabetes, the C-glucoside structure is a key feature for activity researchgate.netnih.gov. Although this compound is an O-glucoside, the principle that the glucose moiety is critical for interaction with glucose-recognizing targets remains relevant. The position and type of sugar can dramatically influence the inhibitory potency and selectivity of these compounds mdpi.com.
The bioactivity of cinnamoyl and flavonol glucosides derived from natural sources like cherry blossoms has been shown to suppress AGE production and AGE-induced fibroblast apoptosis nih.gov. This indicates that the complete glycoside structure is necessary for certain therapeutic effects.
Stereoisomerism (trans- vs. cis-) and its Influence on Biological Effects
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is a critical determinant of biological activity solubilityofthings.comankara.edu.trbiomedgrid.com. In the case of 1-O-cinnamoyl-beta-D-glucopyranose, the key isomeric feature is the geometry around the carbon-carbon double bond in the cinnamoyl moiety, leading to trans (E) and cis (Z) isomers.
This compound, being the trans isomer, is generally the more stable and commonly found form in nature nih.gov. The biological activity of cinnamic acid derivatives is often dependent on this configuration. The trans configuration confers a more linear and rigid structure to the cinnamoyl portion, which can lead to more effective binding with biological targets compared to the bent structure of the cis isomer.
The different spatial arrangements of cis and trans isomers can lead to significantly different interactions with stereospecific biological receptors and enzyme active sites nih.govlibretexts.org. Often, only one isomer will fit correctly into the binding pocket to elicit a biological response, while the other may be inactive or even have an antagonistic or toxic effect ankara.edu.trbiomedgrid.com. For example, phytotoxic effects have been specifically attributed to cis-cinnamoyl glucosides found in Spiraea thunbergii, highlighting that different stereoisomers can possess distinct biological activities wikidata.org.
| Feature | trans-Isomer (E) | cis-Isomer (Z) | Biological Implication |
|---|---|---|---|
| Structure | More linear, extended conformation | Bent, less stable conformation | Affects binding affinity and specificity to target proteins. |
| Natural Abundance | More common and stable | Less common | Most biological studies focus on the naturally abundant trans-isomer. |
| Activity Example | Commonly associated with various therapeutic activities. | Reported to have specific phytotoxic effects wikidata.org. | Demonstrates that stereochemistry can lead to different types of bioactivity. |
Effects of Substitutions on the Cinnamoyl Moiety
Modifying the cinnamoyl moiety by adding or altering substituents on the aromatic ring is a common strategy in SAR studies to enhance biological activity researchgate.net. The nature, number, and position of these substituents can profoundly affect the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.
Studies on various cinnamic acid derivatives have established clear SAR trends:
Hydroxyl Groups (-OH): The addition of hydroxyl groups, such as in caffeic acid or ferulic acid derivatives, often enhances antioxidant activity. For example, 1-O-(E)-caffeoyl-β-D-glucopyranoside, which has two hydroxyl groups on the phenyl ring, is a principal active compound in cherry blossom extract that significantly suppresses AGE production nih.gov. The ortho-dihydroxy arrangement is particularly important for this activity researchgate.net.
Methoxy Groups (-OCH3): Methoxy groups can also modulate activity. In some flavonol glycosides, methoxylation has been shown to influence aldose reductase inhibition, a target for managing diabetes complications nih.gov.
Electron-Withdrawing/Donating Groups: The introduction of electron-withdrawing groups (e.g., -NO2, -COOH) or electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring can alter the reactivity and binding affinity. For instance, in a series of cinnamic acid analogues designed as anti-tubercular agents, the presence of an electron-withdrawing group at the para position of the phenyl ring was found to significantly enhance activity nih.gov.
The following table summarizes the effects of common substitutions on the bioactivity of related cinnamoyl compounds.
| Substituent | Position | Observed Effect on Bioactivity | Example Compound Class |
|---|---|---|---|
| Hydroxyl (-OH) | 3', 4' (ortho-dihydroxy) | Enhanced anti-AGE formation activity researchgate.net. | Caffeoyl Glucosides |
| Hydroxyl (-OH) | General | Often increases antioxidant capacity. | Flavonoids, Hydroxycinnamates |
| Methoxy (-OCH3) | Varies | Can modulate enzyme inhibition (e.g., aldose reductase) nih.gov. | Isorhamnetin Glycosides |
| Carboxylic Acid (-COOH) | para | Potent anti-tubercular activity reported nih.gov. | Cinnamic Acid Analogues |
Derivatization and Analogue Synthesis for SAR Elucidation
The synthesis of derivatives and analogues of this compound is a cornerstone of SAR exploration. This process involves systematically modifying the lead structure to probe the importance of different functional groups and structural features researchgate.net.
Key strategies for derivatization include:
Modification of the Glucose Moiety: Replacing the glucose with other sugars (e.g., rhamnose, xylose) or carbocyclic mimics can reveal the specific requirements for the sugar part of the molecule nih.gov. Acetylation of the sugar's hydroxyl groups is another common modification that can impact lipophilicity and cell permeability mdpi.com.
Alteration of the Linkage: Changing the O-glycosidic bond to a more stable C-glycosidic bond is a strategy used to prevent enzymatic hydrolysis in vivo, which has been successfully applied in the development of SGLT2 inhibitors researchgate.netnih.gov.
Synthesis of Cinnamoyl Moiety Analogues: As discussed in the previous section, creating a library of compounds with diverse substituents on the phenyl ring is crucial for optimizing activity nih.govnih.gov. This allows for a systematic exploration of electronic and steric effects.
Through the synthesis and biological evaluation of these analogues, researchers can build a comprehensive picture of the structural requirements for a desired biological effect, leading to the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Computational and Molecular Docking Approaches in SAR Analysis
In modern drug discovery, computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are indispensable tools for understanding SAR at a molecular level nih.govmdpi.com.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of a target enzyme (e.g., α-glucosidase, DNA gyrase) nih.govsemanticscholar.org. Docking results can explain why certain substituents enhance activity while others diminish it. For example, docking studies on flavonoids have shown that hydroxyl groups at specific positions are crucial for forming hydrogen bonds with key residues of the bacterial enzyme DNA gyrase B nih.gov. Similarly, docking of glucopyranoside derivatives has been used to evaluate their binding affinity against viral proteases unimas.my.
QSAR: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of a series of molecules and their biological activities nih.govrsc.org. These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrogen bonding character are favorable or unfavorable for activity. This information provides a detailed roadmap for designing new, more potent derivatives.
These computational approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, thereby saving time and resources mdpi.comnih.gov.
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to the study of 1-O-trans-cinnamoyl-beta-D-glucopyranose, enabling its separation from the myriad of other phytochemicals present in plant extracts. The choice of technique depends on the scale of purification and the physicochemical properties of the compound.
Table 1: Representative HPLC Method for Analysis of Cinnamoyl Glycosides
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., ZORBAX SB-C18, 100 x 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile (B52724) nih.gov |
| Elution | Gradient elution nih.govnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min nih.govresearchgate.net |
| Detection | DAD or UV detector, monitored at ~247 nm and/or ~340 nm vtt.finih.gov |
| Column Temp. | Ambient or controlled (e.g., 25-30 °C) |
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high molecular weight and the presence of multiple polar hydroxyl groups on the glucose moiety make it non-volatile. However, GC coupled with Mass Spectrometry (GC-MS) can be employed for the analysis of its volatile derivatives. researchgate.net
To make the compound suitable for GC analysis, a derivatization step, most commonly silylation, is required. researchgate.net In this process, the hydroxyl groups are reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons with nonpolar trimethylsilyl (B98337) (TMS) groups. This chemical modification increases the compound's volatility and thermal stability, allowing it to be vaporized and passed through the GC column for separation and subsequent detection by MS. This approach is particularly useful for metabolomic studies where a broad range of compounds, including sugars and glycosides, are analyzed. researchgate.net
Spectroscopic Techniques for Structural Confirmation in Research Contexts
Following chromatographic separation, spectroscopic methods provide the definitive evidence required for structural confirmation. A combination of Nuclear Magnetic Resonance and Mass Spectrometry is typically used to unambiguously identify this compound.
The ¹H-NMR spectrum typically shows distinct signals for the protons of the glucose unit, the aromatic protons of the cinnamoyl ring, and the two vinyl protons of the trans-double bond. The large coupling constant (J ≈ 16 Hz) between the vinyl protons is characteristic of the trans configuration. scienceasia.org The ¹³C-NMR spectrum complements this by showing signals for the glucose carbons, the aromatic carbons, the vinyl carbons, and the ester carbonyl carbon.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning these signals unambiguously. unipi.it COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate each proton with its directly attached carbon atom. These combined techniques allow for the complete and precise assignment of the molecular structure.
Table 2: Representative NMR Spectral Data for the 1-O-Cinnamoyl-β-D-glucopyranose Skeleton (in CD₃OD) Note: Data is based on the closely related cis-isomer as reported in literature, with expected values for the trans-isomer noted where significant differences occur. The exact chemical shifts can vary based on solvent and experimental conditions. kyushu-u.ac.jp
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations / Notes |
| Glucose Moiety | |||
| H-1' | 5.54 (d, J=7.8 Hz) | 95.7 | Anomeric proton, β-configuration confirmed by large J value. |
| H-2' to H-5' | 3.32 - 3.44 (m) | 71.1, 73.9, 78.1, 78.9 | Complex, overlapping signals typical for glucose ring protons. |
| H-6' | 3.68 (dd), 3.84 (dd) | 62.3 | Methylene protons of the glucose C-6. |
| Cinnamoyl Moiety | |||
| H-α (H-7) | ~6.45 (d, J≈16.0 Hz) | ~118.0 | Vinyl proton. Large J value confirms trans geometry. |
| H-β (H-8) | ~7.65 (d, J≈16.0 Hz) | ~145.5 | Vinyl proton coupled to H-α. |
| H-2, H-6 | 7.67 - 7.68 (m) | 129.1 | Aromatic protons ortho to the vinyl group. |
| H-3, H-4, H-5 | 7.33 - 7.36 (m) | 130.4, 131.3 | Remaining aromatic protons. |
| C-1 | 135.9 | Quaternary aromatic carbon. | |
| C=O (C-9) | 166.1 | Ester carbonyl carbon. |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the molecular weight and probing the structure of this compound. Electrospray ionization (ESI) is a common soft ionization technique used for this polar molecule.
Table 3: Key Mass Spectrometry Data for this compound
| Ion | Mode | m/z (Observed) | Description |
|---|---|---|---|
| [M-H]⁻ | ESI-MS | 309.10 | Deprotonated parent molecule (C₁₅H₁₇O₇)⁻. vtt.fi |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for the structural elucidation of 1-O-trans-cinnamoyl-β-D-glucopyranose, providing diagnostic information about the compound's key functional groups. The spectrum arises from the vibrations of bonds within the molecule when it absorbs infrared radiation. Although a published spectrum for a pure standard is not always available in literature, the characteristic absorption bands can be predicted based on the well-understood spectra of its constituent parts: the trans-cinnamoyl ester group and the β-D-glucopyranose moiety.
The analysis of related glycosides, such as steviol (B1681142) glycosides, reveals common spectral features that are applicable to 1-O-trans-cinnamoyl-β-D-glucopyranose. mdpi.comgenome.jp The key expected absorption bands are detailed in the table below. A broad, strong band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the glucose unit. The presence of the cinnamoyl group is confirmed by several distinct peaks. The carbonyl (C=O) stretching of the ester linkage typically appears as a strong absorption band around 1728-1715 cm⁻¹. The carbon-carbon double bond (C=C) of the trans-alkene system gives rise to a stretching vibration near 1640 cm⁻¹, while the aromatic ring of the cinnamoyl group produces characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibrations from the ester and the ether linkages within the glucose ring result in a complex and strong absorption pattern in the fingerprint region, typically between 1200 and 1000 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for 1-O-trans-Cinnamoyl-β-D-glucopyranose
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Moiety |
|---|---|---|---|
| ~3400 (broad) | O-H | Stretching | Glucopyranose |
| ~3050 | C-H | Stretching | Aromatic/Alkene |
| ~2900 | C-H | Stretching | Aliphatic (CH, CH₂) |
| ~1720 | C=O | Stretching | Ester |
| ~1640 | C=C | Stretching | trans-Alkene |
| ~1580, ~1490, ~1450 | C=C | Stretching | Aromatic Ring |
| ~1160 | C-O | Stretching | Ester |
| ~1100-1000 | C-O, C-C | Stretching | Glucopyranose Ring |
This table is a predictive summary based on the compound's structure and spectral data from functionally related molecules.
Quantitative Analysis in Complex Biological Matrices (e.g., plant extracts, cell cultures)
The quantification of 1-O-trans-cinnamoyl-β-D-glucopyranose in complex biological samples, such as plant extracts, is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detectors. acs.orgnih.gov These methods are essential for understanding the compound's distribution, concentration, and metabolic role in different biological systems.
A cornerstone study by Michodjehoun-Mestres et al. (2009) detailed the quantification of this compound in cashew apple (Anacardium occidentale) tissues. nih.gov The researchers used an HPLC system coupled with both a diode-array detector (DAD) for UV-Vis spectral analysis and an electrospray ionization mass spectrometer (ESI-MS) for mass confirmation. acs.org This dual-detection approach provides high selectivity and sensitivity, allowing for unambiguous identification and accurate quantification even in a complex matrix like a fruit extract.
The general workflow for such an analysis involves several key steps. First, the plant material (e.g., fruit epidermis or flesh) is homogenized and extracted, typically with a polar solvent like methanol (B129727) or an ethanol (B145695)/water mixture, to efficiently solubilize the glycoside. The crude extract is then often subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds. The purified extract is injected into the HPLC system, where separation is achieved on a reversed-phase column, commonly a C18 column. A gradient elution using a mobile phase of acidified water (often with formic acid) and an organic solvent like acetonitrile is employed to separate the target analyte from other phytochemicals in the extract. mdpi.comnih.gov Detection via DAD is typically set at the compound's UV absorption maximum, which is around 280-287 nm. acs.orgresearchgate.net For quantification, a calibration curve is generated using an external standard of the purified compound or a related compound like cinnamic acid. acs.org
Research findings have revealed significant variations in the concentration of 1-O-trans-cinnamoyl-β-D-glucopyranose depending on the biological source, tissue type, and developmental stage.
Table 2: Research Findings on the Quantification of 1-O-trans-Cinnamoyl-β-D-glucopyranose
| Biological Source | Tissue | Developmental Stage | Analytical Method | Concentration | Reference |
|---|---|---|---|---|---|
| Cashew Apple (Anacardium occidentale) | Whole Fruit | Mature Ripe | HPLC-DAD/ESI-MS | 6 - 20 mg/100g FW | nih.gov |
| Cashew Apple (Anacardium occidentale) | Flesh | Mature Ripe | HPLC-DAD/ESI-MS | ~17 mg/100g FW* | nih.gov |
| Cashew Apple (Anacardium occidentale) | Epidermis | Mature Ripe | HPLC-DAD/ESI-MS | 85 mg/100g FW (clone EMBRAPA 50) | nih.gov |
| Cashew Apple (Anacardium occidentale) | - | Immature Green | HPLC-DAD/ESI-MS | Absent | nih.gov |
| Strawberry (Fragaria ananassa) | Receptacle | Ripe | HPLC-UV (287 nm) | Similar to cashew apple | acs.orgnih.gov |
| Cherry Blossom (Prunus lannesiana) | Flower Extract | - | Not specified | Used at 10 µg/mL for bioassays | researchgate.net |
FW = Fresh Weight. Concentration for flesh is an approximate value as the study notes the epidermis is 4-5 times richer.
These quantitative studies highlight that 1-O-trans-cinnamoyl-β-D-glucopyranose can accumulate to significant levels, particularly in the epidermal tissues of fruits like the cashew apple, suggesting a potential role in protecting the fruit. nih.gov The absence of the compound in the immature green stage and its burst in concentration during ripening indicates that its biosynthesis is tightly regulated during fruit development. nih.gov
Future Research Perspectives and Theoretical Applications
Elucidating Undiscovered Biological Roles in Organisms
While 1-O-trans-cinnamoyl-beta-D-glucopyranose has been identified in various plant species, including cashew apple (Anacardium occidentale) and cape gooseberry (Physalis peruviana), its precise physiological functions are not fully understood. researchgate.netimmunomart.com The accumulation of this compound in specific tissues, such as the epidermis of the cashew apple, suggests a potential role in plant defense. nih.gov Phenylpropanoids, as a class, are known to be involved in protecting plants against pathogens and environmental stressors. nih.govnih.gov Future research could focus on several key areas:
Plant-Pathogen Interactions: Investigating whether this compound acts as a phytoalexin or phytoanticipin, providing a chemical barrier against fungal or bacterial invasion. nih.gov Its role as a substrate for cinnamoyl-CoA reductase, an enzyme implicated in defense signaling, further supports this line of inquiry. nih.gov
Herbivore Deterrence: The compound's presence in the outer layers of fruit could serve as a deterrent to herbivores, either through taste aversion or toxicity.
UV Protection: Like other flavonoids and phenylpropanoids, it may play a role in protecting plant tissues from damage induced by ultraviolet radiation. nih.gov
Allelopathy: The release of this compound or its aglycone, trans-cinnamic acid, into the soil could inhibit the growth of competing plant species. nih.gov
Exploring Genetic Engineering for Enhanced Production in Plants
The production of valuable secondary metabolites in plants can be enhanced through genetic engineering. nih.gov While specific genetic modification to increase this compound has not been extensively reported, the principles of engineering the phenylpropanoid pathway are well-established. researchmap.jp Future strategies could include:
Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), could lead to a greater supply of the precursor, trans-cinnamoyl-CoA. nih.gov
Targeting Glucosyltransferases: A crucial step in the formation of this compound is the glycosylation of trans-cinnamic acid. Identifying and overexpressing the specific UDP-glucose:cinnamate (B1238496) glucosyltransferase (UCGT) responsible for this reaction could significantly boost the yield of the target compound. The manipulation of glycosyltransferase genes has been shown to effectively control the phenylpropanoid pathway. nih.govnih.gov
Downregulation of Competing Pathways: To channel metabolic flux towards the synthesis of this compound, competing pathways that also utilize trans-cinnamoyl-CoA, such as those leading to lignin (B12514952) or other flavonoid production, could be downregulated using technologies like CRISPR/Cas9. nih.gov
The successful application of these strategies could lead to the development of plant varieties with significantly higher concentrations of this compound, making its extraction for various applications more economically viable. escholarship.org
Development of Novel Derivatives with Enhanced Bioactivity
The chemical structure of this compound, with its cinnamoyl and glucose moieties, offers numerous possibilities for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. Research into the modification of similar natural glycosides has shown that such derivatization can lead to compounds with improved pharmacological properties. mdpi.com
Future research in this area could explore:
Acylation and Alkylation: Modification of the hydroxyl groups on the glucose unit could alter the compound's solubility, stability, and ability to interact with biological targets.
Substitution on the Phenyl Ring: Introducing different functional groups onto the phenyl ring of the cinnamoyl moiety could modulate its electronic properties and steric hindrance, potentially leading to enhanced bioactivity.
Synthesis of Analogs: Replacing the glucose moiety with other sugars or creating C-glycoside analogs could result in compounds with increased stability against enzymatic hydrolysis and different biological specificities. nih.gov The synthesis of various cinnamoyl and hydroxycinnamoyl amino acid conjugates has already demonstrated the potential for generating bioactive molecules. nih.gov
These novel derivatives could be screened for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties, opening up new avenues for drug discovery.
Applications in Agrochemical Research (e.g., natural herbicides, plant growth regulators)
The observed phytotoxic and plant growth inhibitory properties of cinnamoyl glucosides suggest their potential as natural agrochemicals. nih.gov Research has shown that 1-O-cis-cinnamoyl-beta-D-glucopyranose, a stereoisomer of the trans- form, exhibits significant growth inhibitory effects on various plant species. nih.gov This indicates that this compound could also function as an allelochemical.
Future research directions in this domain include:
Bioherbicide Development: Investigating the herbicidal efficacy of this compound against a broad spectrum of weeds. Its natural origin could make it a more environmentally friendly alternative to synthetic herbicides. The total activity concept, which considers both the concentration of the bioactive compound in the plant and its specific activity, can be used to evaluate its allelopathic potential. researchmap.jp
Plant Growth Regulation: Exploring its potential to modulate plant growth and development. Depending on the concentration and the plant species, it could act as a growth promoter or inhibitor, finding applications in agriculture to control plant stature or rooting.
Mode of Action Studies: Elucidating the molecular mechanisms by which it exerts its phytotoxic effects. This could involve studying its impact on key physiological processes in plants, such as photosynthesis, respiration, or cell division.
Integration into Systems Biology and Metabolic Engineering Studies
A systems biology approach, which considers the complex network of interactions within a biological system, is crucial for a comprehensive understanding of the role and regulation of this compound. nih.govfshcenter.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how its synthesis is regulated and how it influences other metabolic pathways. nih.gov
Future research should focus on:
Metabolic Flux Analysis: Quantifying the flow of metabolites through the phenylpropanoid pathway to identify rate-limiting steps and key regulatory points for the production of this compound.
Regulatory Network Mapping: Identifying the transcription factors and signaling molecules that control the expression of genes involved in its biosynthesis. This knowledge is essential for targeted metabolic engineering strategies. nih.gov
Biotechnological Production in Microbial Systems: Exploring the heterologous production of this compound in microorganisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov This would involve introducing the necessary biosynthetic genes and optimizing fermentation conditions to create microbial cell factories for sustainable and scalable production. nih.govscielo.org.mx The development of such biotechnological production platforms holds significant promise for the commercialization of this and other valuable plant-derived glucosides. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating 1-O-trans-cinnamoyl-beta-D-glucopyranose from plant tissues?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by purification via solid-phase extraction (SPE) and preparative HPLC. For example, Michodjehoun-Mestres et al. (2009) isolated the compound from cashew apple epidermis using reversed-phase HPLC and confirmed its structure via NMR spectroscopy . Latza et al. (1996) employed similar techniques for strawberry fruit, highlighting the importance of tissue-specific extraction (e.g., epidermis vs. flesh) due to its uneven distribution .
Q. How is this compound quantified in plant matrices?
- Methodological Answer : Quantification relies on HPLC coupled with UV detection (e.g., 280 nm for cinnamoyl absorbance) or LC-MS for higher sensitivity. Michodjehoun-Mestres et al. (2009) reported concentrations up to 85 mg/100 g fresh weight in cashew apple epidermis, emphasizing calibration with authentic standards and validation via spike-recovery experiments . Tissue homogenization and enzymatic deactivation (e.g., using boiling solvents) are critical to prevent degradation during sample preparation.
Q. What biosynthetic pathways are implicated in the production of this compound?
- Methodological Answer : The compound is synthesized via phenylpropanoid metabolism, where cinnamic acid is activated to cinnamoyl-CoA and conjugated to glucose by UDP-glucosyltransferases (UGTs). Latza et al. (1996) proposed its role as a metabolic intermediate linking phenylalanine ammonia-lyase (PAL)-derived cinnamic acid to downstream flavor precursors in strawberries . Isotopic labeling (e.g., ¹⁴C-phenylalanine) and enzyme inhibition assays can elucidate pathway dynamics.
Advanced Research Questions
Q. How does the conformational stability of the glucopyranose ring influence this compound's interactions with enzymes?
- Methodological Answer : The glucopyranose ring adopts multiple puckered conformations, as shown by ab initio metadynamics simulations (Biarnés et al., 2007). Researchers can use molecular docking and free energy calculations to predict how specific conformations (e.g., ⁴C₁ vs. ¹C₄) affect binding to β-glucosidases or transporters. X-ray crystallography of enzyme-substrate complexes (e.g., β-glucoside hydrolases) provides structural validation .
Q. What experimental strategies resolve contradictions in the compound's tissue-specific accumulation patterns across plant species?
- Methodological Answer : Comparative metabolomics across genotypes (e.g., cashew apple EMBRAPA 50 vs. other cultivars ) and developmental stages can identify regulatory factors (e.g., transcription factors or epigenetic modifiers). Spatial imaging techniques like MALDI-TOF-MS or laser microdissection coupled with RNA-seq can map accumulation to specific cell types (e.g., epidermal trichomes).
Q. How can researchers assess the bioactivity of this compound in vitro?
- Methodological Answer : Bioactivity assays include:
- Anti-inflammatory : LPS-stimulated macrophage models (measuring TNF-α/IL-6 suppression via ELISA).
- Antioxidant : DPPH/ABTS radical scavenging assays with IC₅₀ quantification.
- Glucose uptake : Cell-based assays (e.g., HuH7 hepatocytes) using fluorescent glucose analogs, as demonstrated for structurally similar coumaroyl glucosides . Dose-response curves and synergy studies (e.g., with insulin) are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
